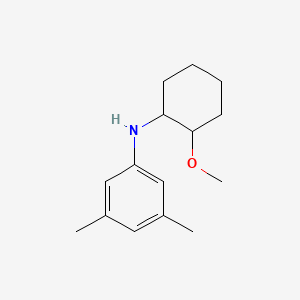![molecular formula C12H10ClFN2S B12488034 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine](/img/structure/B12488034.png)
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine is a chemical compound characterized by the presence of a pyrimidine ring substituted with a 2-chloro-6-fluorobenzyl group and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine typically involves the alkylation of a pyrimidine derivative with 2-chloro-6-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards certain targets. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. The combination of the chloro and fluoro substituents with the sulfanyl group provides distinct chemical properties, such as enhanced reactivity and binding affinity. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H10ClFN2S |
|---|---|
Peso molecular |
268.74 g/mol |
Nombre IUPAC |
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methylpyrimidine |
InChI |
InChI=1S/C12H10ClFN2S/c1-8-5-12(16-7-15-8)17-6-9-10(13)3-2-4-11(9)14/h2-5,7H,6H2,1H3 |
Clave InChI |
LJLMJQDCOJAIMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=N1)SCC2=C(C=CC=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487952.png)
![2-(3-Bromophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12487956.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B12487972.png)
![methyl 2-[(pyridin-4-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12487978.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12487981.png)
![N'-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]benzenesulfonohydrazide](/img/structure/B12487987.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B12487990.png)
![Ethyl 3-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487999.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12488000.png)
![4-Methyl-6-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine](/img/structure/B12488006.png)
![2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12488008.png)
![(2E)-3-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B12488014.png)

![3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12488033.png)
